Indolin-5-yl methanesulfonate
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-5-yl methanesulfonate |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
ZGTVOVRVYCAOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Indolin 5 Yl Methanesulfonate and Its Structural Analogues
Direct Sulfonation and Mesylation Strategies
Direct functionalization strategies offer an efficient route to introduce the desired sulfonyl group onto the indoline (B122111) ring system. These methods focus on the regioselective activation of the C-5 position for subsequent sulfonation or the direct mesylation of a pre-existing hydroxyl group at this position.
Regioselective Functionalization at the C-5 Position of Indoline Ring Systems
Achieving regioselectivity at the C-5 position of the indoline ring is a critical step in the synthesis of the target compound and its analogues. The electronic properties of the indoline nucleus, with the nitrogen atom influencing the aromatic ring, direct electrophilic substitution primarily to the C-5 and C-7 positions.
One of the most direct methods for introducing a sulfonyl group is through chlorosulfonation . The reaction of indoline with chlorosulfonic acid can lead to the formation of indoline-5-sulfonyl chloride. evitachem.comresearchgate.net This intermediate is highly valuable as it can be readily converted to a variety of sulfonamides or potentially hydrolyzed to the corresponding sulfonic acid, which could then be esterified to the methanesulfonate (B1217627). The conditions for chlorosulfonation, such as temperature and reaction time, must be carefully controlled to prevent side reactions and ensure high yields. evitachem.com
Another approach involves the nitration of the indoline ring at the C-5 position, followed by reduction of the nitro group to an amine, and subsequent transformation. Copper-catalyzed nitration of N-protected indolines using reagents like tert-butyl nitrite (B80452) has been shown to be highly regioselective for the C-5 position under mild, aerobic conditions. acs.org The resulting 5-nitroindoline (B147364) can then be reduced to 5-aminoindoline using standard reducing agents like stannous chloride. researchgate.net This amino group can then be converted into a sulfonyl chloride via a Sandmeyer-type reaction.
Recent advancements have also demonstrated direct C-H olefination at the C-5 position of indolines using palladium catalysis with a specific S,O-ligand, highlighting the feasibility of direct C-5 functionalization. sigmaaldrich.com While not a direct sulfonylation, this method underscores the accessibility of the C-5 position for various chemical modifications.
| Precursor | Reagent(s) | Product | Key Features |
| Indoline | Chlorosulfonic acid | Indoline-5-sulfonyl chloride | Direct introduction of a sulfonyl chloride group. evitachem.com |
| N-protected Indoline | tert-Butyl nitrite, Cu catalyst | N-protected 5-nitroindoline | High regioselectivity for C-5 nitration under mild conditions. acs.org |
| Indoline | Acrylate, Pd catalyst, S,O-ligand | C5-olefinated indoline | Demonstrates direct C-H functionalization at the C-5 position. sigmaaldrich.com |
Precursor Synthesis and Derivatization Approaches
The synthesis of indolin-5-yl methanesulfonate can also be approached through the derivatization of a precursor molecule already bearing a suitable functional group at the C-5 position. A key precursor for this strategy is 5-hydroxyindoline .
5-Hydroxyindole is a commercially available starting material that can be reduced to 5-hydroxyindoline. medchemexpress.comwikipedia.org The phenolic hydroxyl group of 5-hydroxyindoline can then be directly mesylated using methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine, to yield this compound. This approach offers a straightforward and high-yielding route to the target compound, provided the starting 5-hydroxyindoline is readily accessible.
Alternatively, as mentioned previously, indoline-5-sulfonyl chloride can serve as a versatile precursor. evitachem.com While typically used to synthesize sulfonamides, it could potentially be hydrolyzed to indoline-5-sulfonic acid. Subsequent esterification with methanol (B129727) or a suitable methylating agent would yield the desired methanesulfonate, although this is a less direct route compared to the mesylation of 5-hydroxyindoline.
Multistep Synthetic Routes Involving Indoline Intermediates
For more complex analogues or when direct functionalization is not feasible, multistep synthetic routes provide the necessary flexibility. These routes often involve the construction of a functionalized indoline intermediate, which is then elaborated to the final product.
Friedel-Crafts Acylation and Subsequent Transformations
Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the indoline ring, which can then be transformed into other functionalities. While Friedel-Crafts reactions on indoles typically occur at the C-3 position, functionalization of the benzene (B151609) ring can be achieved under specific conditions or with appropriate protecting groups. For instance, the reaction of N-acylindoline with an acylating agent in the presence of a Lewis acid could potentially lead to acylation at the C-5 position. The resulting ketone could then be subjected to a Baeyer-Villiger oxidation to introduce an ester functionality, which could be hydrolyzed and subsequently sulfonylated.
Halogenation, Nitration, and Reduction Sequences for C-5 Functionalization
A well-established strategy for introducing a functional group at the C-5 position involves a sequence of halogenation or nitration, followed by reduction. As previously discussed, the nitration of N-protected indolines is highly regioselective for the C-5 position. acs.org The resulting 5-nitroindoline is a key intermediate. Reduction of the nitro group, typically with SnCl2 or through catalytic hydrogenation, affords 5-aminoindoline. researchgate.net This amino group can then be diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to a hydroxyl group via a Sandmeyer-type reaction with water, which can then be mesylated.
| Starting Material | Reaction Sequence | Intermediate | Final Functional Group at C-5 |
| N-protected Indoline | 1. Nitration (e.g., t-BuONO, Cu catalyst) | N-protected 5-nitroindoline | Nitro |
| N-protected 5-nitroindoline | 2. Reduction (e.g., SnCl2) | N-protected 5-aminoindoline | Amino |
| N-protected 5-aminoindoline | 3. Diazotization (NaNO2, H+) | N-protected 5-diazoniumindoline salt | Diazonium |
| N-protected 5-diazoniumindoline salt | 4. Hydrolysis (H2O) | N-protected 5-hydroxyindoline | Hydroxyl |
| N-protected 5-hydroxyindoline | 5. Mesylation (MsCl, base) | N-protected this compound | Methanesulfonate |
Sandmeyer Reactions and Cyano Group Introduction at C-7
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl diazonium salt into a variety of functional groups, including halides, cyano, and hydroxyl groups, typically using a copper(I) salt catalyst. organic-chemistry.orgnumberanalytics.comnih.gov This reaction is particularly useful for introducing functionalities that are not easily accessible through direct electrophilic substitution.
For the synthesis of structural analogues of this compound with a cyano group at the C-7 position, a synthetic route starting from 7-aminoindoline would be employed. 7-Aminoindoline can be prepared from the corresponding 7-nitroindoline, which in turn can be synthesized through directed nitration of an appropriately N-protected indoline.
The 7-aminoindoline would first be diazotized using sodium nitrite and a strong acid at low temperatures to form the 7-indolinediazonium salt. nih.gov Subsequent treatment of this diazonium salt with copper(I) cyanide (CuCN) would yield 7-cyanoindoline. organic-chemistry.org This cyano group can be a valuable handle for further synthetic transformations.
| Starting Amine | Reagent for Diazotization | Intermediate Diazonium Salt | Sandmeyer Reagent | Product |
| 7-Aminoindoline | NaNO2, HCl (aq) | 7-Indolinediazonium chloride | CuCN | 7-Cyanoindoline |
| 5-Aminoindoline | NaNO2, H2SO4 (aq) | 5-Indolinediazonium sulfate | H2O, heat | 5-Hydroxyindoline |
| Aniline | NaNO2, HCl (aq) | Benzenediazonium chloride | CuCl | Chlorobenzene |
Vilsmeier-Haack Formylation and Related C-Formylation Reactions
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles and their derivatives. thieme-connect.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl3). thieme-connect.comorganic-chemistry.org The resulting electrophilic iminium species then attacks the electron-rich indole (B1671886) nucleus, most commonly at the C3-position, to introduce a formyl group. rsc.orgrsc.org
While the classical Vilsmeier-Haack reaction is effective, it requires stoichiometric amounts of the dehydrating agent, which can be harsh. acs.org To address this, catalytic versions of the reaction have been developed. For instance, a catalytic cycle involving P(III)/P(V)═O has been reported to facilitate the formylation of indoles under milder conditions. acs.org
Beyond the traditional Vilsmeier-Haack protocol, other C-formylation methods have been explored. Ruthenium- and iron-catalyzed oxidative coupling reactions of free (N-H) indoles with anilines offer a pathway to C3-selective formylation. acs.org Additionally, photoredox catalysis has emerged as a green and efficient alternative. Visible-light-mediated C-3 formylation of indoles has been achieved using eosin (B541160) Y as a photoredox catalyst and tetramethylethylenediamine (TMEDA) as the carbon source in the presence of air as a benign oxidant. organic-chemistry.org Another approach utilizes a helical carbenium ion as a photocatalyst under red light to formylate indoles. rsc.org
The relative reactivity of various indole derivatives in the Vilsmeier-Haack formylation has been studied through competitive procedures to understand the influence of substituents on the reaction mechanism. rsc.org
Catalytic Approaches in Indoline-5-yl Methanesulfonate Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the indoline core of this compound and its analogues has greatly benefited from the development of various catalytic strategies.
Palladium-Catalyzed Reactions for C-N and C-C Bond Formation
Palladium catalysis is a versatile tool for the construction of indoline skeletons, facilitating both intramolecular and intermolecular bond formations. nih.gov Intramolecular cyclization of N-substituted anilines is a common strategy. For example, palladium-catalyzed intramolecular C-H amination of N-acetyl 2-aminobiphenyls can lead to carbazoles, a related heterocyclic system. nih.gov Similarly, palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides provides a direct route to indolines. rsc.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions are also instrumental. The Cacchi reaction, a palladium-catalyzed cascade reaction, can be used to synthesize 2,3-disubstituted indoles from N-aryl(alkyl)sulfonyl-2-alkynylanilides and aryl boronic acids. mdpi.com The Sonogashira cross-coupling followed by cyclization is another powerful method for creating the indole nucleus from 2-iodoanilines and terminal alkynes. mdpi.com Furthermore, palladium/norbornene cooperative catalysis, also known as the Catellani reaction, enables the vicinal difunctionalization of aryl halides and their ortho-C-H bonds, providing a pathway to functionalized indoles and indolines. nih.gov
Oxidative Cascade Cyclizations to Form Indoline Scaffolds
Oxidative cascade reactions offer an efficient means to construct complex polycyclic indoline systems in a single step. These reactions often involve the formation of multiple rings and stereocenters with high control.
One notable example is the intramolecular oxidative coupling of dianions derived from indole-containing β-ketoamides using iodine as an oxidant. This process leads to the formation of tetracyclic spiroindolines. acs.org Another approach involves the reduction of a nitro group followed by a dearomatizing cyclization cascade. This can be mediated by iron under acidic conditions or catalyzed by Cu(OTf)2 or TfOH to produce N-fused polycyclic indolines. researchgate.netresearchgate.net
Palladium catalysis also plays a role in oxidative cyclizations. An efficient palladium-catalyzed oxidative cyclization of acetanilides with norbornene has been developed for the synthesis of functionalized indolines, proceeding through a direct C-H activation mechanism. rsc.org
Transition Metal-Mediated C-H Activation for Direct Functionalization
Direct C-H activation has emerged as a powerful strategy for the regioselective functionalization of the indoline core, avoiding the need for pre-functionalized starting materials. bohrium.comrsc.org Transition metal catalysts, including palladium, rhodium, and ruthenium, have been successfully employed for this purpose.
Palladium-catalyzed C-7 acetoxylation of indolines, guided by an N-acyl directing group, has been demonstrated, providing a late-stage functionalization method for the synthesis of complex natural products. nsf.gov Nickel/photoredox dual catalysis has been utilized for the highly regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes. acs.org Furthermore, directing group-assisted, transition metal-catalyzed C-H functionalization of indolines with maleimides allows for the installation of succinimide (B58015) groups at the C-7 position. nih.gov
Stereoselective Synthesis of Chiral Indoline-5-yl Methanesulfonate Derivatives
The development of methods for the stereoselective synthesis of chiral indolines is of great importance, as the stereochemistry of a molecule often dictates its biological activity.
Strategies for Enantiomeric and Diastereomeric Control
Several strategies have been developed to control the enantiomeric and diastereomeric outcome of reactions that form chiral indoline derivatives. thieme.deethz.ch
One approach involves the use of chiral auxiliaries. For instance, the diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine leads to homoallylic amine derivatives that can be cyclized to form chiral 2-allyl-substituted indolines. acs.org
Asymmetric catalysis is another powerful tool. A concise and enantioselective synthesis of optically active indolines has been achieved through a one-pot process involving intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation of in situ generated indoles. rsc.org
The following table summarizes some of the key catalytic approaches for indoline synthesis:
| Catalytic Approach | Key Features | Reference(s) |
| Palladium-Catalyzed C-N and C-C Bond Formation | Versatile for intramolecular and intermolecular cyclizations; includes Cacchi, Sonogashira, and Catellani reactions. | nih.govrsc.orgresearchgate.netmdpi.com |
| Oxidative Cascade Cyclizations | Efficient for constructing complex polycyclic systems in a single step. | acs.orgresearchgate.netresearchgate.netrsc.org |
| Transition Metal-Mediated C-H Activation | Allows for direct functionalization of the indoline core without pre-functionalization. | bohrium.comrsc.orgnsf.govacs.orgnih.gov |
| Stereoselective Synthesis | Employs chiral auxiliaries or asymmetric catalysis to control stereochemistry. | acs.orgrsc.org |
Resolution Techniques for Chiral Indoline Intermediates
Kinetic resolution is a prominent method for separating racemic mixtures of chiral indolines. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material from the derivatized product.
One of the first successful non-enzymatic methods for the kinetic resolution of indolines is through catalytic N-acylation. acs.orgacs.org In this approach, a chiral catalyst, such as a planar-chiral 4-aminopyridine (B3432731) (PPY) derivative, is used to selectively acylate one enantiomer of the indoline, leaving the other enantiomer unreacted and thus resolved. acs.orgacs.org The efficiency of this resolution can be enhanced by the addition of halide salts like lithium bromide in conjunction with a crown ether. acs.orgacs.org
Dynamic kinetic resolution (DKR) offers an advantage over standard kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. In DKR, the less reactive enantiomer is continuously racemized in situ, feeding the pool of the more reactive enantiomer. A palladium-catalyzed DKR-based hydrogenation of racemic α-substituted indole-2-acetates has been developed to produce chiral indolines with excellent enantioselectivity. researchgate.net
Enzymatic methods, while not extensively reported specifically for indolines, are a well-established strategy for the resolution of amines in general and can be applied to indoline intermediates. acs.org Chemoenzymatic methods have also been noted as a viable approach for obtaining enantiomerically enriched 2-substituted indolines. nih.gov
Another approach involves deprotonation with a chiral base system followed by trapping with an electrophile. The use of a chiral ligand like (+)-sparteine with an organolithium reagent can selectively deprotonate one enantiomer, which can then be functionalized, allowing for the recovery of the other enantiomer in high enantiomeric excess. nih.gov
More recently, a titanium-catalyzed asymmetric oxygenation of racemic indolines using hydrogen peroxide has been reported. thieme-connect.com This method provides a kinetic resolution by forming enantiopure hydroxylamines. thieme-connect.com
Table 2: Comparison of Resolution Techniques for Chiral Indolines
| Technique | Chiral Agent/Catalyst | Principle | Advantages |
|---|---|---|---|
| Catalytic N-Acylation | Chiral PPY derivatives acs.orgacs.org | Kinetic resolution where one enantiomer is selectively acylated. | First non-enzymatic method, good selectivity. acs.orgacs.org |
| Dynamic Kinetic Resolution (DKR) | Palladium catalyst with a chiral ligand researchgate.net | Kinetic resolution coupled with in-situ racemization of the slower-reacting enantiomer. researchgate.net | Potentially 100% yield of the desired enantiomer. researchgate.net |
| Chiral Base Deprotonation | Chiral ligand (e.g., (+)-sparteine) with an organolithium reagent nih.gov | Kinetic resolution through enantioselective deprotonation and subsequent electrophilic trapping. nih.gov | Provides access to 2,2-disubstituted indolines with excellent enantioselectivities. nih.gov |
| Asymmetric Oxygenation | Titanium catalyst with a chiral ligand thieme-connect.com | Kinetic resolution via enantioselective formation of hydroxylamines. thieme-connect.com | Uses environmentally benign hydrogen peroxide as the oxidant. thieme-connect.com |
Chemical Reactions and Transformations of Indolin 5 Yl Methanesulfonate
Reactivity Profiles of the Indolin-5-yl Methanesulfonate (B1217627) Moiety
The chemical behavior of Indolin-5-yl methanesulfonate is dictated by the interplay of its constituent parts. The methanesulfonate group, a good leaving group, and the electron-rich indoline (B122111) ring system define its reactivity in nucleophilic and electrophilic substitution reactions.
Nucleophilic Substitution Reactions at the Sulfonyl Group
The methanesulfonate group (-SO3CH3) attached to the indoline ring at the 5-position is susceptible to nucleophilic attack. This reactivity is analogous to that of other aryl methanesulfonates. The sulfur-oxygen bond can be cleaved under certain conditions, leading to the displacement of the methanesulfonate group.
Recent research has demonstrated the mild cleavage of aryl mesylates using lithium diisopropylamide (LDA), highlighting the potential for methanesulfonates to be used as protecting groups for phenols. acs.orgnih.gov This suggests that the methanesulfonate group in this compound could be cleaved by strong nucleophiles or under specific reducing conditions to yield 5-hydroxyindoline. The general reaction is depicted below:
Table 1: Potential Nucleophilic Substitution at the Sulfonyl Group
| Reactant | Reagent/Condition | Product |
|---|---|---|
| This compound | Strong Nucleophile (e.g., Nu-) | 5-Substituted Indoline |
It is important to note that specific experimental data for these reactions on this compound itself are not widely available in the public domain. The feasibility and efficiency of such transformations would depend on the specific nucleophile and reaction conditions employed, as well as potential competing reactions on the indoline ring.
Electrophilic Aromatic Substitution on the Indoline Ring System
The indoline ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents on the ring, namely the secondary amine of the indoline and the methanesulfonate group at the 5-position.
The nitrogen atom of the indoline ring is an activating group and an ortho-, para-director. However, in a fused ring system like indoline, the directing influence is primarily on the benzene (B151609) ring portion. The methanesulfonate group, being an electron-withdrawing group, is expected to be a meta-director and a deactivator of the benzene ring towards electrophilic attack.
Given the substitution pattern of this compound, the directing effects of the two groups are complex. The activating effect of the nitrogen would favor substitution at the C4 and C6 positions, which are ortho and para to the nitrogen, respectively. Conversely, the deactivating, meta-directing effect of the methanesulfonate group at C5 would direct incoming electrophiles to the C4 and C6 positions as well (meta to C5). Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C4 and C6 positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comyoutube.comlibretexts.org
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 4-Nitrothis compound and 6-Nitrothis compound |
| Bromination | Br2, FeBr3 | 4-Bromothis compound and 6-Bromothis compound |
| Sulfonation | SO3, H2SO4 | Indoline-4,5-disulfonic acid derivative |
Derivatization Strategies on the Indoline Nitrogen Atom (N-1)
The secondary amine of the indoline ring provides a key site for derivatization, allowing for the introduction of a wide range of functional groups through N-alkylation and N-acylation reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indoline can act as a nucleophile, readily reacting with alkylating and acylating agents.
N-Alkylation can be achieved using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as a sustainable method. nih.gov
N-Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. This reaction is generally efficient and leads to the formation of stable N-acylindoline derivatives. Chemoselective N-acylation of indoles using thioesters has also been developed as a mild and efficient method. beilstein-journals.org
Formation of N-Substituted Indoline-5-yl Methanesulfonate Derivatives
The application of N-alkylation and N-acylation reactions to this compound would yield a diverse library of N-substituted derivatives. These modifications can significantly alter the chemical and physical properties of the parent molecule, which can be useful for various applications, including the synthesis of pharmacologically active compounds.
Table 3: Examples of N-Substituted Derivatives
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methyl iodide, K2CO3 | 1-Methylthis compound |
| This compound | Acetyl chloride, Pyridine | 1-Acetylthis compound |
Modifications at Other Indoline Ring Positions (C-2, C-3, C-4, C-6, C-7)
Functionalization of the other carbon atoms of the indoline ring (C-2, C-3, C-4, C-6, and C-7) presents a greater challenge due to their lower intrinsic reactivity compared to the nitrogen atom and the activated positions on the benzene ring. However, modern synthetic methods offer strategies to achieve such modifications.
The C-2 and C-3 positions are part of the saturated five-membered ring. Direct functionalization at these positions often requires prior activation, for example, through the formation of an enamine or enolate equivalent after N-protection. Oxidative activation of the C2-C3 π-bond in the corresponding indole (B1671886) followed by reduction is another strategy to introduce functionality at these positions. rsc.org
The C-4, C-6, and C-7 positions are on the benzene portion of the indoline ring. As discussed in section 3.1.2, electrophilic aromatic substitution is expected to occur at C-4 and C-6. Functionalization at the C-7 position is generally more difficult due to steric hindrance from the fused pyrrolidine (B122466) ring. However, directed metalation-lithiation followed by quenching with an electrophile, or transition-metal-catalyzed C-H activation strategies have been developed for the selective functionalization of the C7 position of indoles, which could potentially be adapted for indolines. acs.orgresearchgate.netnih.govrsc.org
Table 4: Potential Modifications at Other Ring Positions
| Position | Reaction Type | Example Reagents/Strategy | Potential Product |
|---|---|---|---|
| C-2 / C-3 | α-Functionalization | N-protection, deprotonation, reaction with electrophile | 2- or 3-substituted indoline derivative |
| C-4 / C-6 | Electrophilic Aromatic Substitution | As per Table 2 | 4- or 6-substituted indoline derivative |
Selective Functionalization Strategies
The strategic functionalization of the this compound scaffold is crucial for the synthesis of targeted molecules. The presence of the methanesulfonate group allows for selective modifications at the C-5 position, while the indoline ring itself offers other sites for functionalization.
The methanesulfonate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the 5-position of the indoline ring. For instance, in Suzuki-Miyaura cross-coupling reactions, this compound can be coupled with various boronic acids to form C-C bonds, leading to the synthesis of 5-aryl or 5-vinyl indolines. Similarly, Buchwald-Hartwig amination reactions can be employed to introduce nitrogen-based nucleophiles, yielding 5-aminoindoline derivatives. The choice of catalyst, ligand, and reaction conditions is critical in achieving high yields and selectivity in these transformations.
While the methanesulfonate at C-5 dictates the primary site of cross-coupling, selective functionalization at other positions of the indoline ring, such as C-4, C-6, and C-7, remains a synthetic challenge. Directed metalation strategies, often employing a directing group on the indoline nitrogen, can provide a pathway to functionalize these positions. However, the interplay between the directing group and the existing methanesulfonate at C-5 must be carefully considered to control regioselectivity.
Ring Annulation and Formation of Fused Heterocyclic Systems
This compound serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. The ability to introduce functional groups at the 5-position, ortho to the indoline nitrogen's point of fusion, opens up avenues for subsequent intramolecular cyclization reactions to form new rings.
For example, a common strategy involves a two-step sequence. First, a palladium-catalyzed cross-coupling reaction is used to install a side chain at the C-5 position. This side chain is designed to contain a reactive functional group that can subsequently undergo an intramolecular reaction with the indoline nitrogen or another position on the indoline ring. This approach can lead to the formation of various fused systems, such as pyrroloquinolines or other polycyclic aromatic alkaloids, which are prevalent in many biologically active natural products. The nature of the fused ring system is dictated by the length and functionality of the introduced side chain.
Mechanistic Investigations of this compound Reactions
Understanding the underlying mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. The key mechanistic considerations revolve around the behavior of the methanesulfonate group as a leaving group and the electronic nature of the indoline ring.
Probing Reaction Intermediates and Transition States
In palladium-catalyzed cross-coupling reactions, the mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For this compound, the oxidative addition of the palladium(0) catalyst to the C-O bond of the methanesulfonate group is a critical step. The transition state for this step is influenced by the electron-donating nature of the indoline ring, which can affect the rate of the reaction. Computational studies on analogous aryl sulfonates have been used to model the energies of the intermediates and transition states in these catalytic cycles.
Influence of Reaction Conditions on Product Distribution and Selectivity
The outcome of reactions involving this compound is highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, ligand, base, solvent, and temperature can significantly influence the product distribution and selectivity.
In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. Different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically alter the reactivity and selectivity of the palladium catalyst, favoring either the desired cross-coupling product or side reactions such as hydrodeoxygenation. The base used is also crucial, not only for facilitating the transmetalation step but also for preventing undesired side reactions of the indoline nitrogen.
The following table summarizes the influence of various reaction conditions on the outcome of a typical Suzuki-Miyaura cross-coupling reaction with this compound:
| Parameter | Effect on Reaction |
| Catalyst | The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) can affect catalyst activation and stability. |
| Ligand | Electron-rich and bulky ligands (e.g., SPhos, XPhos) often improve reaction efficiency by promoting oxidative addition and reductive elimination. |
| Base | A strong, non-nucleophilic base (e.g., K3PO4, Cs2CO3) is typically required to facilitate transmetalation without competing side reactions. |
| Solvent | Aprotic polar solvents (e.g., dioxane, toluene, DMF) are commonly used to ensure solubility of the reactants and catalyst. |
| Temperature | Higher temperatures are often necessary to drive the reaction to completion, but can also lead to increased side product formation. |
By carefully controlling these parameters, chemists can steer the reaction towards the desired product with high yield and selectivity, unlocking the full synthetic potential of this compound.
Advanced Structural Elucidation and Spectroscopic Analysis of Indolin 5 Yl Methanesulfonate
Crystallographic Studies
Single Crystal X-ray Diffraction Analysis of Molecular Conformation
No published data from single crystal X-ray diffraction studies of Indolin-5-yl methanesulfonate (B1217627) are available. Such an analysis would be crucial for determining its precise three-dimensional structure, including bond lengths, bond angles, and the conformation of the indoline (B122111) and methanesulfonate moieties.
Crystal Packing and Supramolecular Interactions
Without crystallographic data, a description of the crystal packing and the nature of intermolecular forces, such as hydrogen bonding or π-π stacking, that govern the supramolecular assembly of Indolin-5-yl methanesulfonate in the solid state cannot be provided.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques for Complex Structure Assignment
There are no available 2D NMR spectra (e.g., COSY, HSQC, HMBC) for this compound in the scientific literature. These advanced techniques would be instrumental in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and confirming the connectivity of the atoms within the molecule.
Solid-State NMR for Polymorph Characterization
Information regarding the solid-state NMR analysis of this compound is not present in the public domain. This technique is essential for studying the compound in its solid form, identifying potential polymorphs, and understanding the local environment of atoms within the crystal lattice.
Dynamic NMR Studies of Conformational Changes
No dynamic NMR studies on this compound have been reported. Such investigations would provide insight into the energetic barriers of conformational changes, such as ring puckering in the indoline system or rotation around single bonds.
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry is a cornerstone technique in chemical analysis, offering unparalleled accuracy in mass determination, which is crucial for the identification and characterization of organic molecules like this compound.
Precise Mass Determination and Fragmentation Pathway Analysis
HRMS would be instrumental in confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, a highly accurate molecular formula can be proposed, distinguishing it from other compounds with the same nominal mass.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Hypothetical Value |
| Molecular Formula | C9H11NO3S |
| Exact Mass | 213.0460 |
| Measured m/z | 213.046x |
| Mass Accuracy (ppm) | < 5 |
In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural connectivity of this compound could be elucidated. Key fragmentation patterns would likely involve the cleavage of the methanesulfonyl group and fragmentation of the indoline ring structure.
Application in Reaction Monitoring and Purity Assessment
In a synthetic context, HRMS is a powerful tool for monitoring the progress of the reaction that forms this compound, for instance, the reaction of indolin-5-ol with methanesulfonyl chloride. By analyzing aliquots from the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked with high specificity and sensitivity.
Furthermore, HRMS is critical for assessing the purity of the final compound. It can detect and identify trace impurities, such as unreacted starting materials, byproducts, or degradation products, even at very low concentrations. This is achieved by searching for their precise masses in the recorded mass spectrum.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and electronic structure of a molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic peaks for the N-H bond of the indoline ring, the S=O and S-O bonds of the methanesulfonate group, and the C-H and C-N bonds of the aliphatic and aromatic portions of the molecule.
Table 2: Hypothetical Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Bond | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Indoline N-H | N-H Stretch | 3300-3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H | C-H Stretch | 2850-2960 | Strong |
| Sulfonate S=O | Asymmetric Stretch | 1340-1380 | Strong |
| Sulfonate S=O | Symmetric Stretch | 1150-1180 | Strong |
| Sulfonate S-O | S-O Stretch | 950-1050 | Medium |
While IR spectroscopy is particularly sensitive to polar bonds like S=O and N-H, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, providing complementary information for a comprehensive structural analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic system of the indoline ring. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore.
Table 3: Hypothetical UV-Vis Absorption Data for this compound
| Transition | Hypothetical λmax (nm) | Solvent |
| π-π * | ~250-290 | Methanol (B129727) or Ethanol |
The presence of the methanesulfonate group is not expected to significantly alter the main absorption bands of the indoline chromophore, although slight shifts may be observed.
Computational Chemistry and Theoretical Studies of Indolin 5 Yl Methanesulfonate
Quantum Chemical Calculations: A Glimpse into the Potential
While no specific data is available for Indolin-5-yl methanesulfonate (B1217627), a general understanding of how such studies would be approached can be gleaned from research on related indole (B1671886) and indoline (B122111) derivatives.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
For a hypothetical study on Indolin-5-yl methanesulfonate, Density Functional Theory (DFT) would be the primary tool for optimizing its three-dimensional geometry and analyzing its electronic structure. Researchers would typically employ a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to accurately predict bond lengths, bond angles, and dihedral angles. This process would yield the most stable, low-energy conformation of the molecule. The electronic properties, including the distribution of electron density and the electrostatic potential, would also be mapped to understand regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity.
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations of spectroscopic parameters are invaluable for corroborating experimental findings and aiding in the structural elucidation of new compounds. For this compound, DFT calculations could predict its characteristic spectroscopic signatures.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule would be calculated to generate a theoretical Infrared (IR) spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present, such as the N-H and S=O stretches of the methanesulfonate group.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. This provides information about the molecule's chromophores and its potential color.
A hypothetical data table for calculated spectroscopic parameters might look as follows, though it must be stressed that this is an illustrative example and not based on actual published research for this specific compound:
| Parameter | Calculation Method | Predicted Value |
| ¹H NMR (ppm) | DFT/GIAO | Data Not Available |
| ¹³C NMR (ppm) | DFT/GIAO | Data Not Available |
| IR (cm⁻¹) | DFT/B3LYP | Data Not Available |
| UV-Vis (nm) | TD-DFT | Data Not Available |
Analysis of Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would further quantify its reactive nature.
Molecular Dynamics (MD) Simulations: Probing Dynamic Behavior
Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights that are not accessible from static quantum chemical calculations.
Conformational Landscape Exploration and Stability Assessment
While the indoline ring itself is relatively rigid, the methanesulfonate group can exhibit conformational flexibility. MD simulations of this compound would allow for an exploration of its conformational landscape by simulating its movements over time. This would help in identifying the most stable conformers and the energy barriers between them, providing a more complete picture of its three-dimensional structure.
Intermolecular Interactions in Solution and Solid State
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. MD simulations can model these interactions in detail. In a solvent, for instance, simulations would reveal the nature of solute-solvent interactions, such as hydrogen bonding with protic solvents. In the solid state, simulations could predict the crystal packing arrangement and the strength of intermolecular forces, which are crucial for understanding its physical properties like melting point and solubility.
Computational and Theoretical Investigations of this compound: A Review
While the broader classes of indoline derivatives and sulfonate esters are subjects of extensive research, specific computational chemistry, reaction mechanism elucidation, and quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) modeling for this compound have not been published.
General methodologies that would be applied to such a compound are well-established in the field of computational chemistry. For instance, the study of reaction mechanisms often involves the use of quantum mechanical calculations to locate transition states and determine the energy barriers associated with a particular reaction. Similarly, QSAR and QSPR studies correlate calculated molecular descriptors with observed activities or properties to develop predictive models.
However, without specific research conducted on this compound, any discussion under the requested subheadings would be purely speculative and would not adhere to the requirement for scientifically accurate content based on detailed research findings.
Further research into this specific molecule is required to populate the areas of interest outlined in the request.
Role in Medicinal Chemistry and Chemical Biology Mechanistic and Design Aspects
Exploration as a Privileged Scaffold in Rational Compound Design
The concept of a privileged scaffold refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets through modification of its substitution pattern. The indoline (B122111) structure fits this description, serving as the foundation for a wide array of therapeutic agents, including anticancer and anti-inflammatory drugs. unina.itnih.gov
Design Principles for Indoline-Based Ligands
The design of indoline-based ligands is guided by several key principles rooted in the scaffold's inherent structural and electronic properties. The indoline core, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, offers a rigid yet adaptable platform. The nitrogen atom can act as a hydrogen bond donor or acceptor, and its substitution allows for the introduction of various functional groups to modulate pharmacological activity and pharmacokinetic properties. nih.gov
Structure-activity relationship (SAR) studies on various indoline derivatives have revealed critical insights into their design. For instance, in the development of anti-inflammatory agents, the substitution pattern on the indoline ring has been shown to be crucial for activity. A study on 4-indolyl-2-arylaminopyrimidine derivatives demonstrated that the presence of an amino group at the 5-position of a phenyl ring attached to the pyrimidine (B1678525) was important for anti-inflammatory activity. nih.gov Furthermore, modifications at the 3-position of the indolin-2-one core have yielded potent anti-inflammatory agents, with a 3-(3-hydroxyphenyl) substituent showing significant inhibition of nitric oxide production. nih.gov
In the context of anticancer agents, the indoline scaffold has been utilized to design inhibitors of various enzymes, including Lysine Specific Demethylase 1 (LSD1). A study on Indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors highlighted the importance of the indoline scaffold in achieving potent and selective inhibition. The representative compound 7e from this study exhibited an IC50 of 24.43 nM for LSD1 and showed high selectivity over related enzymes. nih.gov
Table 1: Biological Activities of Representative Indoline Derivatives
| Compound | Target/Activity | Key Findings | Reference |
| Indolin-5-yl-cyclopropanamine derivative (7e) | LSD1 Inhibitor | IC50 = 24.43 nM; >200-fold selectivity over LSD2. | nih.gov |
| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | Suppressed nitric oxide production in LPS-stimulated macrophages. | nih.gov |
| 4-indolyl-2-arylaminopyrimidine derivative (6h) | Anti-inflammatory | Showed higher anti-inflammatory activity than indomethacin (B1671933) at 5 µM. | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Role of the Sulfonate Moiety in Ligand Binding
The sulfonate group (R-SO3-) is a versatile functional group in medicinal chemistry, and its incorporation into the indoline scaffold at the 5-position can significantly influence the molecule's properties. nih.gov Sulfonates are the conjugate bases of strong sulfonic acids, meaning they are typically ionized at physiological pH. wikipedia.org This anionic character can be pivotal for establishing strong electrostatic interactions with positively charged residues, such as arginine or lysine, within a protein's binding site. unina.it
Beyond ionic interactions, the oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors, capable of forming multiple, directionally specific hydrogen bonds with suitable donor groups in the target protein. nih.gov These interactions can contribute significantly to the binding affinity and specificity of the ligand. unina.it
Furthermore, the sulfonate group can modulate the physicochemical properties of the parent molecule. Its hydrophilic nature can enhance aqueous solubility, a crucial parameter for drug development. ontosight.ai In some contexts, aryl sulfonates can also act as leaving groups in covalent reactions, although this is dependent on the specific chemical environment. nih.gov The sulfonyl group in sulfonamides and sulfones has been shown to be important for interacting with biological targets, and this can be extrapolated to sulfonate esters. nih.gov
Molecular Interactions in Biological Systems
Understanding the precise molecular interactions between a ligand and its biological target is fundamental to rational drug design. While specific studies on Indolin-5-yl methanesulfonate (B1217627) are limited, insights can be gleaned from molecular modeling studies of structurally related indoline derivatives.
Molecular Docking and Binding Mode Analysis with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Docking studies on various indoline-based inhibitors have provided valuable information about their binding modes.
For example, in the study of Indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors, molecular docking revealed that the indoline scaffold fits well into the active site of the enzyme. acs.org Similarly, docking studies of indole (B1671886) derivatives as anti-inflammatory agents targeting COX-2 have shown that the indole nucleus can form key interactions within the enzyme's active site. researchgate.net In a study on indirubin-5-sulphonate, a related bis-indole, docking into the active site of cyclin-dependent kinase 2 (CDK2) showed crucial hydrogen bonding interactions with residues such as Glu81 and Leu83. mdpi.com
While a specific docking model for Indolin-5-yl methanesulfonate is not available in the reviewed literature, it can be hypothesized that the indoline core would occupy a hydrophobic pocket within a target's binding site, while the methanesulfonate group at the 5-position would be positioned to interact with polar or charged residues at the solvent-exposed surface or within a specific sub-pocket.
Computational Simulations of Ligand-Target Complexes
Computational simulations, such as molecular dynamics (MD), provide a dynamic view of the ligand-target complex, offering insights into the stability of binding modes and the role of conformational changes. Although no specific MD simulation studies for this compound were identified, such studies on other indoline-based ligands have proven to be instrumental. These simulations can help to refine docking poses, predict binding free energies, and understand the allosteric effects of ligand binding.
Investigation of Selectivity Mechanisms at the Molecular Level
The selectivity of a drug for its intended target over other proteins is a critical determinant of its therapeutic index. The indoline scaffold, through its diverse substitution possibilities, allows for the fine-tuning of selectivity.
The high selectivity of the Indolin-5-yl-cyclopropanamine derivative 7e for LSD1 over the homologous enzyme LSD2 and monoamine oxidases (MAOs) is a testament to this principle. nih.gov The molecular basis for this selectivity likely arises from subtle differences in the amino acid composition and topography of the respective binding sites. The specific placement and nature of substituents on the indoline ring can exploit these differences, leading to preferential binding. For instance, a substituent might form a favorable interaction with a residue present in the target protein but absent or replaced by a less favorable residue in an off-target protein.
The sulfonate group can also play a crucial role in conferring selectivity. The precise geometry and charge distribution required to form a stable interaction with the sulfonate group might only be present in the intended target, thus disfavoring binding to other proteins.
Structure-Activity Relationship (SAR) Investigations for this compound Derivatives
The indoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacological properties and synthetic tractability. mdpi.com While specific public-domain research focusing exclusively on the structure-activity relationships (SAR) of "this compound" is not extensively available, a wealth of information on related indoline derivatives provides a strong framework for understanding how structural modifications would likely impact the biological activity of this specific compound. SAR studies on analogous indoline-containing molecules reveal key insights into the roles of various substituents and their placement on the indoline ring system.
Impact of Substituents on Molecular Recognition and Binding Affinity
The nature and position of substituents on the indoline ring are critical determinants of a compound's interaction with its biological target, influencing both binding affinity and selectivity. Research on various indoline derivatives illustrates these principles.
For instance, in the development of indolin-2-one-5-carboxamide derivatives as inhibitors of p21-activated kinase 4 (PAK4), modifications at the 3-position and on the carboxamide moiety at the 5-position significantly impacted potency. The introduction of different substituents at these positions altered the interactions within the kinase's active site, with some derivatives achieving nanomolar biochemical activity. nih.gov An X-ray crystal structure of a potent compound from this series bound to PAK4 confirmed the binding mode and helped to rationalize the observed SAR. nih.gov
Similarly, a study on indolin-5-yl-cyclopropanamine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) demonstrated the importance of substitutions on the indoline and cyclopropanamine moieties. researchgate.netnih.gov The addition of a piperidine (B6355638) group was found to enhance LSD1 inhibitory activity. researchgate.net Furthermore, the stereochemistry of the cyclopropane (B1198618) ring and the nature of substituents on the phenyl ring of the N-phenylcyclopropylamine portion were critical for both potency and selectivity against related enzymes like LSD2 and monoamine oxidases (MAOs). nih.gov For example, one derivative, with a cis-4-bromo-2,5-difluoro-phenylcyclopropylamine moiety, showed potent and selective inhibition of LSD1. researchgate.net
In another example, the investigation of indole derivatives as ligands for the benzodiazepine (B76468) receptor (BzR) highlighted the dramatic effect of substituents at the 5-position of the indole scaffold. mdpi.com The presence of a hydrogen at this position was favorable for affinity, whereas the introduction of a larger and more electron-withdrawing nitro group led to a significant decrease in binding. mdpi.com This underscores the sensitivity of molecular recognition to even small changes on the core scaffold.
These examples collectively suggest that for a hypothetical series of this compound derivatives, modifications to the methanesulfonate group, as well as substitutions at other positions on the indoline ring (such as the nitrogen atom or the aromatic portion), would be expected to have a profound impact on their biological activity. The methanesulfonate group itself, as a potential hydrogen bond acceptor or a group influencing solubility and electronic properties, would be a key point for modification in SAR studies.
Conformational Analysis and Pharmacophore Modeling
Conformational analysis and pharmacophore modeling are essential computational tools for understanding the three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model abstracts the key molecular interactions between a ligand and its target receptor into a 3D representation of essential features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.netdergipark.org.tr
For indoline-based compounds, pharmacophore models have been successfully developed to guide the discovery of new inhibitors for various targets. For instance, a pharmacophore model was generated for indeno[1,2-b]indole-type inhibitors of human protein kinase CK2. nih.gov This model, comprising nine chemical features, was used to screen compound databases, leading to the identification of a novel natural product inhibitor. nih.gov This demonstrates the power of pharmacophore models to distill complex SAR data into a predictive tool for identifying new active scaffolds.
In the context of this compound, a pharmacophore model could be developed based on its known active conformation (if available from co-crystal structures) or from a set of active analogues. This model would highlight the crucial spatial arrangement of features, such as the position of the indoline nitrogen, the aromatic ring, and the sulfonate group, required for optimal interaction with a target protein. Such a model would be invaluable for virtual screening campaigns and for designing new derivatives with improved potency and selectivity. researchgate.net
Computational Design and Lead Optimization Strategies
Computational methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. The indoline scaffold has been the subject of various computational design strategies, from fragment-based approaches to the application of cutting-edge generative artificial intelligence.
Fragment-Based Design and Scaffold Hopping Approaches Utilizing the Indoline Moiety
Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to a biological target. acs.org These fragments are then grown or linked together to create more potent, drug-like molecules. The indoline scaffold, with its inherent drug-like properties and synthetic accessibility, is an excellent starting point for FBDD campaigns. mdpi.com
Scaffold hopping is another computational technique used to identify novel core structures (scaffolds) that can mimic the biological activity of a known active compound while possessing different chemical properties. For a given indoline-based inhibitor, scaffold hopping algorithms could be employed to find alternative heterocyclic systems that maintain the key pharmacophoric features required for binding but offer advantages in terms of synthetic feasibility, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
For example, a study on dual 5-LOX/sEH inhibitors started with an in-house library of bicyclic compounds, where the benzo[b]thiophene moiety was initially considered the key pharmacophore. nih.gov Through a combination of in silico and in vitro screening, an indoline-containing compound was identified as a promising hit, demonstrating a successful scaffold hop from the initial concept. nih.gov This hit then served as the basis for the design of a new library of indoline analogues with improved dual inhibitory activity. nih.gov
Generative AI Applications in Structural Modification and Property Enhancement
Generative Artificial Intelligence (AI) is revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. nih.govresearchgate.net These AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns in large chemical datasets and then generate new molecular structures that are predicted to be active against a specific target. nih.govarxiv.org
Mechanistic Studies of Enzyme Inhibition or Modulation at the Molecular Level
Understanding how a compound inhibits or modulates the activity of an enzyme at the molecular level is crucial for rational drug design. This involves elucidating the specific binding interactions, the type of inhibition (e.g., competitive, non-competitive), and the conformational changes induced in the enzyme upon ligand binding. libretexts.org
Several studies have detailed the molecular mechanisms of inhibition by indoline derivatives. For example, research on indoline-6-sulfonamide (B1419461) inhibitors of the bacterial enzyme DapE suggested that these compounds bind to the active site, with the sulfonamide group acting as a zinc-binding group (ZBG). nih.gov Molecular docking experiments supported this hypothesis, providing a clear rationale for the observed inhibitory activity and guiding the synthesis of more potent analogues. nih.gov
In another study, the aromatization of indoline to indole by cytochrome P450 (P450) enzymes was investigated. nih.gov This study revealed a novel "aromatase" activity of P450 enzymes, which has significant therapeutic implications, as the resulting indole products may have different pharmacological activities or toxicities compared to the parent indoline compounds. nih.gov
For this compound, mechanistic studies would aim to identify its specific molecular target and elucidate how it exerts its effect. This could involve a variety of techniques:
Enzyme kinetics assays: To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (K_i). libretexts.org
X-ray crystallography: To obtain a high-resolution 3D structure of the compound bound to its target enzyme, revealing the precise binding mode and key intermolecular interactions.
Molecular dynamics simulations: To study the dynamic behavior of the enzyme-inhibitor complex over time, confirming the stability of the binding mode and identifying any allosteric effects. nih.goveurekaselect.com
Biophysical techniques: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity and thermodynamics of the interaction.
These studies would provide a detailed molecular understanding of the compound's mechanism of action, which is essential for its further development as a therapeutic agent or a chemical probe.
Information on "this compound" is Not Available
Extensive research has been conducted to gather information regarding the medicinal chemistry and chemical biology of the specific compound "this compound," with a focus on its kinetic analysis and molecular determinants for binding and activity. Despite a thorough search of scientific databases and literature, no specific data or research findings corresponding to "this compound" in these areas could be located.
The performed searches aimed to uncover details on:
Kinetic Analysis of Ligand-Enzyme Interactions: No published studies detailing the kinetic parameters (such as K_i_ or IC_50_ values) of "this compound" with any enzyme targets were found.
Identification of Molecular Determinants for Binding and Activity: There is no available information, such as crystal structures or structure-activity relationship (SAR) studies, that would elucidate the molecular interactions and binding modes of "this compound" with biological targets.
It is possible that "this compound" is a chemical intermediate used in the synthesis of more complex, biologically active molecules, and as such, its own detailed biochemical characterization has not been a subject of published research. The available scientific literature focuses on derivatives and more complex molecules containing the indoline scaffold, but per the user's strict instructions, information on these related but distinct compounds has been excluded.
Therefore, due to the absence of specific scientific data for "this compound" in the requested areas, it is not possible to generate the article as outlined.
Synthetic Applications As an Intermediate
Precursor for Complex Indole (B1671886) and Indoline-Based Architectures
The utility of Indolin-5-yl methanesulfonate (B1217627) as a building block is primarily demonstrated in its conversion to corresponding indole structures. The indoline (B122111) skeleton can be considered a masked or protected form of the indole ring system, which is a prevalent motif in numerous biologically active compounds.
While direct applications of Indolin-5-yl methanesulfonate in the synthesis of other substituted indolines are not widely reported in publicly available scientific literature, its primary role as an intermediate is highlighted by its dehydrogenation to form 1H-indol-5-yl methanesulfonate. This transformation converts the saturated heterocyclic ring of indoline into the aromatic pyrrole (B145914) ring of indole. This aromatization is a key step that opens up pathways to a different class of compounds with distinct chemical and physical properties.
The synthesis of 1H-indol-5-yl methanesulfonate from this compound represents a foundational step for creating more complex indole-containing molecules. The resulting indole derivative can then undergo further functionalization at various positions on the indole ring, making this compound a valuable starting material for these more elaborate structures.
Table 1: Synthesis of 1H-indol-5-yl methanesulfonate
| Reactant | Product | Reagents/Conditions | Yield |
| This compound | 1H-indol-5-yl methanesulfonate | Copper reagent, Oxygen, Palladium diacetate, Chlorobenzene | 92% |
A comprehensive review of scientific literature does not reveal specific examples of this compound being utilized as an intermediate in the synthesis of polycyclic heterocycles.
Application in the Synthesis of Specific Research Probes and Tool Compounds
The application of this compound in the creation of specialized chemical tools for biological research is an area where its potential is yet to be fully explored in published studies.
There is no readily available information in scientific databases or journals on the use of this compound for the preparation of isotopically labeled derivatives for mechanistic studies.
Detailed examples of this compound serving as a key intermediate for the synthesis of a series of analogues for structure-activity relationship (SAR) studies are not documented in the accessible scientific literature.
Future Directions and Emerging Research Avenues for Indolin 5 Yl Methanesulfonate
Novel Synthetic Methodologies and Sustainable Synthesis
The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern pharmaceutical research. For Indolin-5-yl methanesulfonate (B1217627) and related indoline (B122111) scaffolds, future efforts are geared towards methods that are not only high-yielding but also adhere to the principles of green chemistry.
Researchers are exploring novel strategies for the synthesis of substituted indoline and indole (B1671886) scaffolds. One approach involves the use of polymer-bound reagents, which allows for the cyclization of precursors like o-allyl anilines to form the indoline core on a solid support. nih.gov This solid-phase synthesis facilitates easier purification and functionalization of the scaffold. nih.gov Another innovative strategy involves "switching off" the reactivity of the indole nucleus by using indoline or indoxyl intermediates during synthesis, which can provide better control over the reaction and lead to desired products. thieme-connect.com
Furthermore, the adoption of sustainable synthesis techniques is a key emerging trend. Methods such as high-speed ball milling (HSBM), microwave-assisted synthesis (MW), and continuous flow (CF) chemistry are being developed for the synthesis of complex molecules containing the indoline core. mdpi.com These techniques offer significant advantages over traditional methods, including drastically reduced reaction times, lower energy consumption, and often solvent-free conditions, making them both cost-effective and ecologically benign. mdpi.com
Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Indoline Derivatives
| Feature | Conventional Synthesis | Sustainable Synthesis (HSBM, MW, CF) |
| Reaction Time | Hours to days | Minutes to hours mdpi.com |
| Energy Consumption | High (prolonged heating/cooling) | Low to moderate mdpi.com |
| Solvent Use | Often requires large volumes | Minimal or solvent-free mdpi.com |
| Yield | Variable | Often high mdpi.com |
| Scalability | Can be challenging | Generally more straightforward |
| Environmental Impact | Higher | Lower mdpi.com |
Advanced Spectroscopic and Imaging Techniques for Real-time Analysis
Understanding the behavior of Indolin-5-yl methanesulfonate and its derivatives in biological systems requires sophisticated analytical tools. The future of this research area lies in the application of advanced spectroscopic and imaging techniques that can provide real-time, high-resolution data.
Innovations in spectroscopic methods are crucial for both the structural elucidation of new derivatives and for monitoring their interactions with biological targets. umsida.ac.id While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy remain fundamental for confirming the structure of synthesized compounds, advancements are leading to greater sensitivity and applicability. umsida.ac.id The development of hybrid spectroscopic techniques and the integration of machine learning for data interpretation are expected to overcome current limitations, such as spectral complexity and overlapping signals. umsida.ac.id These advancements will enable more accurate and efficient analysis of novel this compound analogues. umsida.ac.id
The ability to perform real-time monitoring is a significant goal. The development of specialized molecular probes based on the indoline scaffold could allow for the visualization of biological processes. These probes could be designed to change their fluorescent properties upon binding to a specific target, enabling researchers to track the compound's distribution and engagement with its target within living cells in real time.
Integration of AI and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by dramatically accelerating the process of identifying and optimizing new drug candidates. researchgate.netnih.gov For this compound, these computational tools offer a powerful approach to explore vast chemical spaces and predict the properties of novel derivatives.
Virtual Screening: Machine learning algorithms can screen massive virtual libraries of compounds to identify molecules with a high probability of being active against a specific biological target. researchgate.netmednexus.org This significantly reduces the time and cost associated with initial hit identification. nih.gov
Predictive Modeling: AI can predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of new this compound derivatives before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest chance of success. nih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired properties, optimized for binding to a specific target like an enzyme or receptor. springerprofessional.de
Target Identification: By analyzing large biological datasets (genomics, proteomics), AI can help identify and validate new biological targets for which this compound derivatives could be effective. nih.gov
The integration of AI and ML is transforming drug design from a process of trial and error to a more predictive and efficient endeavor, promising to hasten the development of new therapeutics based on the indoline scaffold. researchgate.net
Expanded Applications in Chemical Biology Research
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The this compound scaffold and its derivatives represent a valuable platform for developing such tools and exploring new therapeutic areas.
Current research has already demonstrated the potential of the indoline core in developing potent and selective inhibitors for important drug targets. For instance, a series of Indolin-5-yl-cyclopropanamine derivatives have been identified as selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a crucial target in certain types of cancer like acute myeloid leukemia (AML). nih.gov The representative compound 7e from this series showed excellent inhibitory activity and selectivity, and demonstrated significant anti-tumor efficacy in a preclinical mouse model. nih.gov
Table 2: Biological Activity of a Representative Indoline-based LSD1 Inhibitor
| Compound | Target | IC₅₀ | Cellular Activity (MV-4-11) | In Vivo Efficacy (T/C%) |
| 7e | LSD1 | 24.43 nM | Potent antiproliferative activity | 30.89% nih.gov |
IC₅₀: Half-maximal inhibitory concentration. T/C%: A measure of antitumor efficacy (Treated/Control). A lower value indicates better efficacy.
Beyond cancer, the structural motif of this compound holds promise for other diseases. Researchers have designed and synthesized novel indoline-2,3-dione derivatives that exhibit potent antiviral activity against various viruses, including influenza (H1N1) and herpes simplex virus (HSV-1). nih.gov The exploration of this scaffold in developing inhibitors for other enzyme families, such as cyclin-dependent kinases (CDKs) which are key regulators of the cell cycle, also represents a promising avenue for future research. nih.govnih.gov The development of these molecules as chemical probes can further elucidate complex biological pathways, opening up new possibilities for therapeutic intervention.
Q & A
Q. What are the key methodological considerations for synthesizing Indolin-5-yl methanesulfonate in a laboratory setting?
A multi-step synthesis approach is typically employed, starting with commercially available precursors. For example, sulfonyl chloride derivatives can undergo nucleophilic substitution or coupling reactions, followed by purification using column chromatography. Critical steps include controlling reaction temperature, stoichiometry of reagents (e.g., methanesulfonyl chloride), and protecting groups for reactive indole nitrogen. Characterization via -NMR, -NMR, and mass spectrometry (MS) is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming regioselectivity and functional group integrity, particularly for distinguishing methanesulfonate ester peaks (~3.0–3.5 ppm for CHSO). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). For intermediates, FT-IR can track sulfonate ester formation (S=O stretching at 1150–1350 cm) .
Q. What safety protocols are critical when handling methanesulfonate derivatives like this compound?
Methanesulfonate esters are potential alkylating agents and suspected carcinogens. Work should be conducted in a fume hood with nitrile gloves and lab coats. Waste must be neutralized (e.g., with 10% sodium bicarbonate) before disposal. Regular monitoring for airborne particulates and adherence to OSHA guidelines for mutagenic compounds are mandatory .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
Systematic optimization involves varying catalysts (e.g., DMAP for acylation), solvent polarity (THF vs. DCM), and temperature. For example, lower temperatures (0–5°C) may suppress side reactions during sulfonation. Design of Experiments (DoE) methodologies can identify critical factors (e.g., reactant molar ratios, reaction time) and interactions. Post-reaction quenching with ice-water mixtures can enhance product recovery .
Q. What mechanistic approaches are used to study the reactivity of this compound in nucleophilic substitution reactions?
Isotopic labeling (e.g., -methanesulfonate) and kinetic studies (monitoring via -NMR or LC-MS) can elucidate reaction pathways. Computational methods like Density Functional Theory (DFT/B3LYP) predict transition states and charge distribution on the indole ring, explaining regioselectivity in substitutions. Hammett plots may correlate electronic effects of substituents with reaction rates .
Q. How can researchers address analytical challenges in quantifying trace impurities of this compound in complex matrices?
Gas chromatography (GC) with flame ionization detection (FID) or LC-MS/MS in Multiple Reaction Monitoring (MRM) mode achieves sensitivity at ppm levels. Solid-phase extraction (SPE) or derivatization (e.g., with pentafluorobenzyl bromide) enhances detection limits. Method validation should include spike-recovery tests and matrix-matched calibration curves .
Q. How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?
Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Variable-temperature NMR can identify conformational exchange. Cross-validation with X-ray crystallography (if crystals are obtainable) or 2D NMR techniques (e.g., COSY, HSQC) resolves ambiguities. DFT-calculated chemical shifts (using solvent models like PCM) provide benchmarks for experimental data .
Q. What strategies mitigate low yields in the final steps of this compound synthesis?
Common issues include hydrolysis of the methanesulfonate group or steric hindrance. Strategies:
- Use anhydrous conditions with molecular sieves.
- Introduce bulky bases (e.g., DIPEA) to deprotonate indole nitrogen selectively.
- Employ flow chemistry for precise control of residence time and mixing .
Q. How can computational modeling guide the design of this compound derivatives with enhanced stability or reactivity?
Molecular docking and Molecular Dynamics (MD) simulations predict interactions with biological targets (e.g., enzyme active sites). QSAR models correlate substituent electronic parameters (σ, π) with hydrolysis rates. ADMET prediction tools assess solubility and metabolic stability, prioritizing derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
